2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step reactions that include the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the piperazine and pyrido[1,2-a]pyrimidin-4-one moieties. Common synthetic routes include:
Cyclization Reactions: Formation of the imidazo[1,2-b]pyridazine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the piperazine group via nucleophilic substitution.
Condensation Reactions: Formation of the pyrido[1,2-a]pyrimidin-4-one moiety through condensation reactions.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques and continuous flow reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying substituents on the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of the parent compound, which can exhibit different biological activities and properties .
Scientific Research Applications
2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of cancer, inflammatory diseases, and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that contribute to disease progression. This inhibition can lead to reduced cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyridazine derivatives and pyrido[1,2-a]pyrimidin-4-one analogs. These compounds share structural similarities but may differ in their biological activities and specific targets .
Uniqueness
What sets 2-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its unique combination of the imidazo[1,2-b]pyridazine and pyrido[1,2-a]pyrimidin-4-one moieties, which confer distinct pharmacological properties. This compound has shown promising results in preclinical studies, particularly in its ability to inhibit multiple kinases with high potency .
Properties
Molecular Formula |
C18H17N7O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2-(4-imidazo[1,2-b]pyridazin-6-ylpiperazin-1-yl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C18H17N7O/c26-18-13-17(20-15-3-1-2-7-24(15)18)23-11-9-22(10-12-23)16-5-4-14-19-6-8-25(14)21-16/h1-8,13H,9-12H2 |
InChI Key |
GEAQWKDLBJDKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=NN3C=CN=C3C=C2)C4=CC(=O)N5C=CC=CC5=N4 |
Origin of Product |
United States |
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